3-Bromo-2-chloro-6-methoxyaniline
Description
3-Bromo-2-chloro-6-methoxyaniline is a halogenated aniline derivative with the molecular formula C₇H₇BrClNO. It features a benzene ring substituted with bromine (position 3), chlorine (position 2), and a methoxy group (position 6).
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChI Key |
WTRKXJDJEPMHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methoxyaniline typically involves the halogenation of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced into the aromatic ring. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of 3-Bromo-2-chloro-6-methoxyaniline may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2-chloro-6-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of 3-bromo-2-chloro-6-methoxyaniline can be better understood through comparison with analogous compounds. Below is a detailed analysis supported by data from diverse sources:
Halogen-Substituted Aniline Derivatives
Table 1: Comparison of Halogenated Aniline Derivatives
Key Observations :
- Substituent Type : Replacing the methoxy group (electron-donating) with fluorine (electron-withdrawing) significantly alters electronic properties. For example, 3-bromo-2-chloro-6-fluoroaniline exhibits higher electrophilicity but lower solubility in polar solvents compared to the methoxy analog .
- Positional Isomerism : The methoxy group’s position (e.g., 4-methoxy vs. 6-methoxy) impacts resonance effects. Para-substituted analogs (e.g., 3-bromo-4-methoxyaniline) may exhibit stronger conjugation, whereas meta-substitution (as in the target compound) creates distinct steric environments .
Methoxy-Containing Analogues
Table 2: Methoxy-Substituted Comparators
| Compound Name | CAS Number | Substituents (Positions) | Key Differences vs. Target Compound | Implications |
|---|---|---|---|---|
| 6-Bromo-3-methoxy-2-methylaniline | Not provided | Br (6), OMe (3), Me (2) | Methyl at position 2 ; Br at position 6 | Increased steric hindrance; altered regioselectivity in reactions . |
| 3-Methoxy-2-methylaniline | Not provided | OMe (3), Me (2) | Lacks halogens | Reduced electrophilicity; limited utility in halogen-mediated coupling reactions . |
Key Observations :
- Electronic Balance : The absence of halogens in 3-methoxy-2-methylaniline reduces its applicability in cross-coupling reactions, highlighting the importance of halogen substituents in the target compound for catalytic processes.
Functional Group Variations
Table 3: Derivatives with Alternative Functional Groups
| Compound Name | CAS Number | Functional Group | Key Differences vs. Target Compound | Implications |
|---|---|---|---|---|
| Methyl 3-bromo-5-chloro-2-methylbenzoate | Not provided | Ester group (COOCH₃) | Ester instead of aniline ; methyl at 2 | Different reactivity (e.g., hydrolysis susceptibility) . |
| 3-Benzyl-6-chloro-2-methoxyquinoline | 654655-69-3 | Quinoline core; benzyl group | Heterocyclic ring vs. benzene | Enhanced π-π stacking; potential for drug design . |
Key Observations :
- Core Structure: Quinoline derivatives (e.g., 3-benzyl-6-chloro-2-methoxyquinoline) offer extended conjugation and heteroatom participation, enabling interactions absent in aniline-based compounds .
- Functional Groups : Esters (e.g., methyl benzoates) introduce hydrolytic instability compared to the stable aniline group in the target compound .
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